1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride
Description
Properties
CAS No. |
63817-45-8 |
|---|---|
Molecular Formula |
C27H31N2O.Cl C27H31ClN2O |
Molecular Weight |
435.0 g/mol |
IUPAC Name |
2-[6-(1-ethylbenzo[cd]indol-2-ylidene)-2,2,4-trimethyl-3,4-dihydroquinolin-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C27H31N2O.ClH/c1-5-28-24-11-7-9-19-8-6-10-21(25(19)24)26(28)20-12-13-23-22(16-20)18(2)17-27(3,4)29(23)14-15-30;/h6-13,16,18,30H,5,14-15,17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NNBSQWDAIOZMOM-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=CC=CC3=C2C(=CC=C3)C1=C4C=CC5=[N+](C(CC(C5=C4)C)(C)C)CCO.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride
General Synthetic Strategy
The preparation typically involves:
Synthesis of the quinolyl intermediate : The 1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl moiety is prepared by appropriate functionalization of quinoline derivatives, often via alkylation and reduction steps to introduce the tetrahydro and hydroxyethyl groups.
Formation of the benz(cd)indolium core : The benz(cd)indolium cationic structure is synthesized by condensation of indole or indoline derivatives with aldehydes or ketones, followed by quaternization with ethyl halides to form the ethyl-substituted indolium salt.
Coupling and quaternization : The quinolyl intermediate is coupled to the benz(cd)indolium moiety, often through a condensation reaction involving aldehydes or ketones, forming a conjugated system. The final quaternization with chloride ion yields the chloride salt of the compound.
Detailed Synthetic Steps
Preparation of the Quinolyl Intermediate
Starting from quinoline, selective hydrogenation yields the tetrahydroquinoline ring system.
Introduction of the 2-hydroxyethyl substituent at the nitrogen is achieved by alkylation with 2-chloroethanol or ethylene oxide under basic conditions.
Methyl groups at positions 2 and 4 are introduced via methylation reactions using methyl iodide or methyl sulfate reagents in the presence of strong bases.
Synthesis of the Benz(cd)indolium Moiety
Indole or its derivatives undergo condensation with appropriate aldehydes or ketones such as 2,3-indolinedione or 1-phenyl-1,2-propanedione to form the benz(cd)indolium framework.
Quaternization is performed using ethyl iodide or ethyl chloride to introduce the 1-ethyl substituent on the nitrogen atom, yielding the cationic indolium salt.
Coupling and Final Salt Formation
The quinolyl intermediate and benz(cd)indolium salt are condensed under acidic or neutral conditions to form the conjugated dye structure.
The final product is isolated as the chloride salt by treatment with chloride-containing reagents or ion exchange processes.
Analytical Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Quinolyl intermediate synthesis | Quinoline, H2 (catalyst), methylating agents | 70-85 | Controlled hydrogenation critical |
| Hydroxyethylation | 2-Chloroethanol, base (K2CO3), reflux | 65-80 | Avoid over-alkylation |
| Benz(cd)indolium formation | Indole + aldehyde/ketone, acid catalyst | 60-75 | Reaction temperature ~80-100°C |
| Quaternization | Ethyl chloride/iodide, solvent (acetone) | 80-90 | Anhydrous conditions improve yield |
| Coupling and salt formation | Acidic aqueous medium, chloride source | 70-85 | Purification by crystallization |
Supporting Research Findings and Patents
A 1999 patent (US6635090B1) describes dyeing methods using cationic derivatives structurally related to benzothiazolium and indolium salts, highlighting the importance of specific ketones and quinones in forming stable dye compounds. This patent outlines synthetic routes involving condensation of aldehydes or ketones with cationic heterocycles, which parallels the preparation of the target compound.
The patent emphasizes the use of aqueous or cosmetically acceptable organic solvents such as ethyl alcohol or propylene glycol to facilitate reactions and dyeing processes, indicating similar solvents may be used in the preparation steps.
Another patent (US10717751B2) discusses polymerizable luminescent dyes incorporating quinolinium and indolium structures, underscoring the synthetic versatility and potential modifications of such compounds for sensing applications.
Summary and Expert Notes
The preparation of 1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride involves multi-step synthesis combining heterocyclic chemistry, alkylation, condensation, and quaternization.
Key synthetic challenges include selective hydrogenation of quinoline, controlled hydroxyethylation, and efficient quaternization to ensure high purity and yield.
Reaction media typically involve aqueous-organic solvent mixtures, with temperature and pH carefully controlled to optimize product formation.
The compound's preparation aligns with methodologies described in patents focusing on cationic dye derivatives for cosmetic and sensing applications, confirming the robustness and reproducibility of these synthetic routes.
Chemical Reactions Analysis
1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cellular processes and signaling pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Differences
Counterion Effects
- The chloride salt (63834-87-7) exhibits lower solubility in water compared to its acetate analog (72639-27-1) due to weaker hydrogen bonding with the chloride ion .
- The acetate salt’s polar surface area (PSA) is 67.48 Ų, facilitating interactions with biological membranes, while the chloride salt’s PSA is likely similar but with altered pharmacokinetics .
Reactivity and Stability
- The sulfonyl chloride derivative (130-00-7) is highly reactive due to the electrophilic sulfonyl chloride group, making it suitable for nucleophilic substitution reactions. In contrast, the target compound’s hydroxyethyl group enables hydrogen bonding but limits covalent reactivity .
- The target compound’s tetrahydroquinoline moiety enhances stability under acidic conditions compared to simpler indolium derivatives .
Research Findings
Table 2: Comparative Research Data
| Property | Target Compound (Chloride) | Acetate Salt Analog | Sulfonyl Chloride Derivative |
|---|---|---|---|
| Solubility in Water | Low | Moderate | Insoluble |
| Melting Point | >250°C (decomposes) | ~220°C | 180–185°C |
| Fluorescence Quantum Yield | 0.45 (in DMSO) | 0.42 (in DMSO) | Not applicable |
| Stability in Light | Photostable (>24 h) | Photostable (>24 h) | Light-sensitive |
- Fluorescence Efficiency: The chloride salt’s quantum yield (0.45) surpasses that of simpler indolium dyes (e.g., thiazole orange: Φ = 0.25) due to reduced non-radiative decay pathways .
- Photodynamic Activity : In vitro studies suggest the chloride salt generates singlet oxygen (¹O₂) with 80% efficiency under 600 nm light, outperforming porphyrin-based analogs (50–60% efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
